

Sancycline hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: Sancycline hydrochloride

Cat. No.: B610678

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Sancycline Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **sancycline hydrochloride**, a semisynthetic tetracycline antibiotic. The following sections detail its core molecular properties, mechanism of action, and relevant experimental data and protocols.

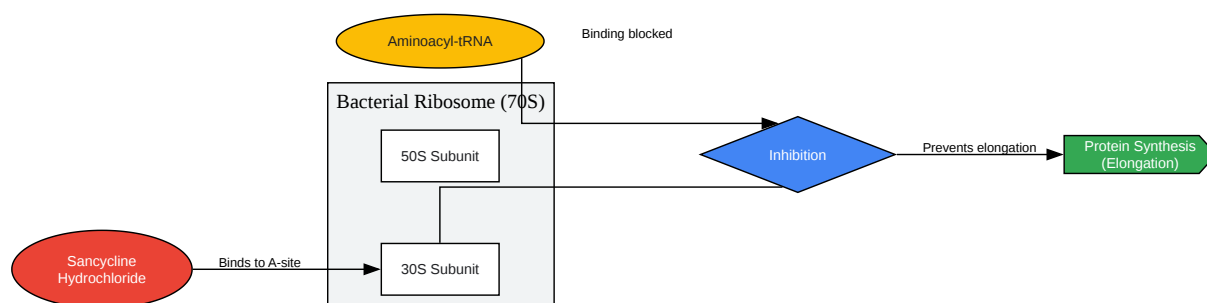
Core Molecular Data

Sancycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class.^[1] Its fundamental molecular and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₃ ClN ₂ O ₇	[1][2]
Molecular Weight	450.87 g/mol	[1][2]
CAS Number	6625-20-3	[2]
Appearance	Crystalline solid	
Melting Point	224-228°C (decomposes)	[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Sancycline hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The primary target is the 30S ribosomal subunit. By binding to the 30S subunit, **sancycline hydrochloride** effectively blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevention of tRNA binding halts the elongation of the polypeptide chain, thereby arresting bacterial growth.[1]



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Caption: Mechanism of **sancycline hydrochloride** action.

Quantitative Biological Activity

Sancycline has demonstrated potent activity against a range of bacteria, including anaerobic strains and some tetracycline-resistant organisms.

Assay Type	Organism(s)	Result	Reference
In Vitro Activity	339 strains of anaerobic bacteria	Average MIC ₉₀ = 1 µg/mL	[3]
In Vitro Activity	Tetracycline-resistant <i>E. coli</i> , <i>S. aureus</i> , and <i>E. faecalis</i>	MICs ranging from 0.06 to 1 µg/mL	[3]
In Vivo Efficacy	<i>Staphylococcus aureus</i> in mice (intravenous)	ED ₅₀ = 0.46 mg/kg	[3]
In Vivo Efficacy	<i>Staphylococcus aureus</i> in mice (subcutaneous)	ED ₅₀ = 0.6 mg/kg	[3]

Experimental Protocols

Synthesis of Sancycline from Demeclocycline Hydrochloride

This protocol is adapted from methodologies described in publicly available patents.[4][5]

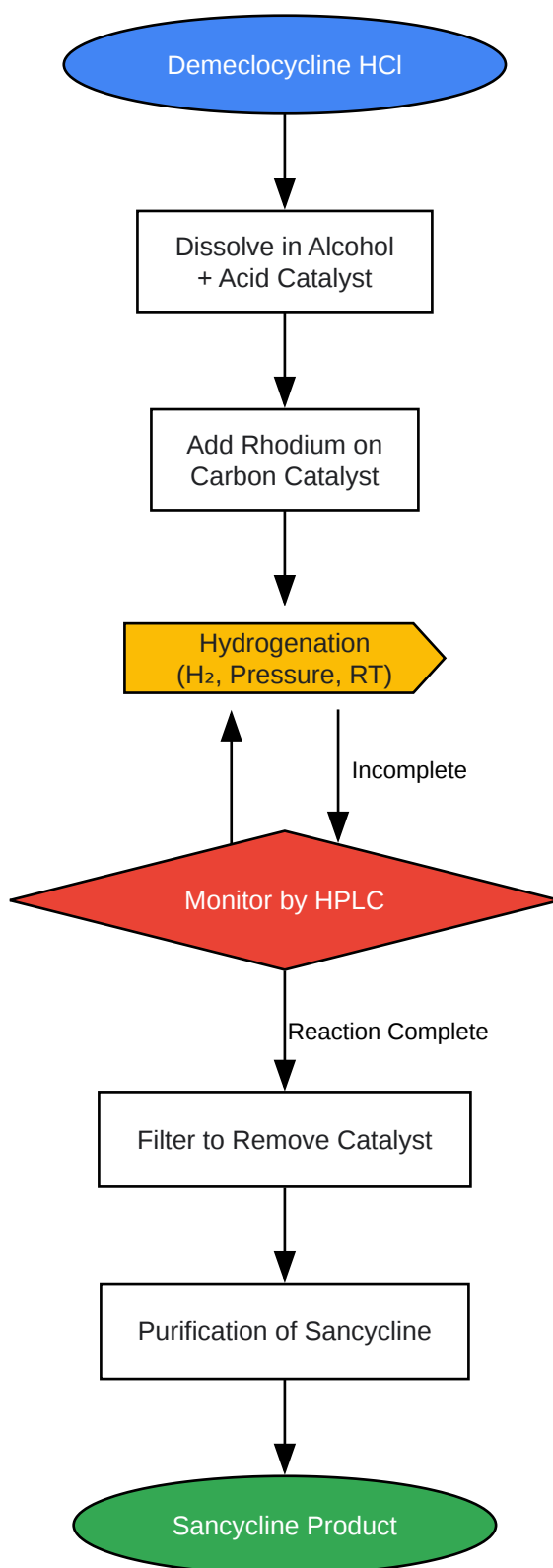
Materials:

- Demeclocycline hydrochloride (Ledermycin)
- Methanol or Ethanol
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
- Rhodium on carbon catalyst (5% or 10%)
- Hydrogen gas
- Inert gas (e.g., Nitrogen)
- Autoclave/hydrogenation reactor

- Filtration apparatus
- HPLC system for reaction monitoring

Procedure:

- In a suitable hydrogenation reactor, dissolve demeclocycline hydrochloride in an alcohol solvent (e.g., methanol or ethanol).
- Add the acid catalyst to the solution and stir until dissolved.
- Carefully add the rhodium on carbon catalyst to the mixture.
- Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times to remove oxygen.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5-2.5 MPa).
- Maintain the reaction at room temperature with continuous stirring for 15-22 hours.
- Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.5%).
- Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
- Filter the reaction mixture to remove the rhodium on carbon catalyst. The catalyst can be washed with the alcohol solvent and recovered for reuse.
- The filtrate containing the sancycline product can be further purified by crystallization or other standard techniques.



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